N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)propionamide
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Overview
Description
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)propionamide is a synthetic organic compound that features a furan ring, an indoline moiety, and a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)propionamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Indoline Synthesis: Indoline can be prepared by the reduction of indole using hydrogenation or other reducing agents.
Coupling Reaction: The furan and indoline moieties are coupled using a suitable linker, such as a halogenated ethyl compound, under basic conditions.
Amidation: The final step involves the reaction of the coupled intermediate with propionyl chloride in the presence of a base to form the propionamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)propionamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The indoline moiety can be further reduced to form indoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and indoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the indoline moiety may produce indoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)propionamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and indoline moieties can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)ethyl)propionamide: Lacks the indoline moiety, which may result in different chemical and biological properties.
N-(2-(indolin-1-yl)ethyl)propionamide: Lacks the furan ring, potentially altering its reactivity and applications.
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a propionamide group, which may affect its properties.
Uniqueness
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)propionamide is unique due to the presence of both furan and indoline moieties, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-17(20)18-12-15(16-8-5-11-21-16)19-10-9-13-6-3-4-7-14(13)19/h3-8,11,15H,2,9-10,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICVDGJYIMSWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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